

## Application of HIV Gag Peptide (197-205) in Mucosal Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV gag peptide (197-205)

Cat. No.: B12429308

Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Human Immunodeficiency Virus (HIV) Gag peptide (197-205), with the amino acid sequence AMQMLKETI, is a highly conserved and immunodominant cytotoxic T lymphocyte (CTL) epitope within the p24 Gag protein, particularly in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule in BALB/c mice.[1][2][3][4] This peptide is instrumental in preclinical HIV vaccine research, serving as a critical tool for evaluating the efficacy of vaccine candidates in eliciting cellular immune responses. Its application is particularly relevant in the field of mucosal immunity, as mucosal surfaces are the primary sites of HIV transmission. Understanding how to induce robust Gag-specific CTL responses at these sites is a major goal in the development of an effective HIV vaccine.[4][5][6]

These application notes provide an overview of the use of **HIV Gag peptide (197-205)** in mucosal immunity research, along with detailed protocols for key experiments.

## **Applications in Mucosal Immunity Research**

The HIV Gag (197-205) peptide is a valuable reagent for several key applications in HIV research:



- Evaluation of Vaccine-Induced CTL Responses: The peptide is widely used to measure the magnitude and quality of CD8+ T cell responses following vaccination.[1][4][7] This is often assessed by quantifying the frequency of peptide-specific T cells that produce cytokines like interferon-gamma (IFN-y) or exhibit cytotoxic activity.
- Dendritic Cell (DC) Targeting Studies: Researchers utilize this peptide in studies where
  vaccine antigens are targeted to dendritic cells to enhance antigen presentation and
  subsequent T cell priming.[2][3][8][9] By fusing the Gag protein or the peptide to antibodies
  that bind to DC-specific receptors like DEC-205, Langerin, or Clec9A, the efficiency of the
  immune response can be significantly increased.[3]
- Mucosal Immunization Strategy Development: The Gag (197-205) peptide is crucial for assessing the effectiveness of different mucosal immunization routes (e.g., intranasal) and prime-boost regimens in inducing immune responses at mucosal sites, such as the genital and gastrointestinal tracts.[4][6][10][11]
- T Cell Avidity and Effector Function Analysis: Beyond quantifying the number of responding T cells, the peptide is used to study the functional quality, or avidity, of the CTLs, which is a critical determinant of their protective efficacy.[4]

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies utilizing the HIV Gag (197-205) peptide to evaluate immune responses.

Table 1: Comparison of IFN-y Secreting Cells in Response to Different Vaccine Strategies



| Vaccine<br>Strategy    | Adjuvant/Ta<br>rgeting | Route            | Responding<br>Cells | IFN-y Spot Forming Units (SFU) per 10^6 Cells (Spleen) | Reference |
|------------------------|------------------------|------------------|---------------------|--------------------------------------------------------|-----------|
| α-DEC-p24              | poly ICLC +<br>α-CD40  | Subcutaneou<br>s | CD8+ T cells        | ~250                                                   | [2]       |
| Gag protein            | poly ICLC +<br>α-CD40  | Subcutaneou<br>s | CD8+ T cells        | <50                                                    | [2]       |
| α-Langerin-<br>gag-p24 | poly IC + α-<br>CD40   | Intravenous      | CD8+ T cells        | ~1500                                                  | [3]       |
| α-DEC205-<br>gag-p24   | poly IC + α-<br>CD40   | Intravenous      | CD8+ T cells        | ~1200                                                  | [3]       |
| α-Clec9A-<br>gag-p24   | poly IC + α-<br>CD40   | Intravenous      | CD8+ T cells        | ~1300                                                  | [3]       |

Table 2: In Vivo Cytotoxicity Following Different Immunization Regimens

| Immunization<br>Regimen | Target Cells                        | Percent<br>Specific Lysis | Timepoint        | Reference |
|-------------------------|-------------------------------------|---------------------------|------------------|-----------|
| Lmdd-gag/pRRR<br>(oral) | Gag197-205<br>pulsed<br>splenocytes | ~80%                      | Day 6 post-boost | [12]      |
| Control (naïve<br>mice) | Gag197-205<br>pulsed<br>splenocytes | <10%                      | Day 6 post-boost | [12]      |

# Experimental Protocols Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion



This protocol is for measuring the frequency of HIV Gag (197-205)-specific IFN-γ secreting cells from the spleens of immunized mice.

#### Materials:

- 96-well ELISPOT plates (e.g., Millipore MAIPS4510)
- Anti-mouse IFN-y capture antibody (e.g., clone R4-6A2)
- Biotinylated anti-mouse IFN-y detection antibody (e.g., clone XMG1.2)
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics (R10)
- HIV Gag peptide (197-205) (AMQMLKETI)
- Single-cell suspension of splenocytes from immunized mice
- Recombinant mouse IL-2

#### Procedure:

- Plate Coating: Coat ELISPOT plates with anti-mouse IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plates and block with R10 medium for at least 1 hour at 37°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2 x 105 to 5 x 105 cells per well.
- Peptide Stimulation: Add HIV Gag (197-205) peptide to the wells at a final concentration of 2-10 μg/mL.[13] Use a non-relevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.



- Detection:
  - Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
  - Wash and add streptavidin-AP or -HRP. Incubate for 1 hour.
  - Wash and add the substrate. Stop the reaction when distinct spots emerge.
- Analysis: Air dry the plates and count the spots using an ELISPOT reader.

## Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular IFN-y in Gag (197-205)-specific CD8+ T cells.

#### Materials:

- Single-cell suspension of splenocytes or lymphocytes from mucosal tissues
- HIV Gag peptide (197-205) (AMQMLKETI)
- Brefeldin A or Monensin
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4)
- Fluorochrome-conjugated antibody against IFN-y
- Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

#### Procedure:

- Cell Stimulation:
  - Resuspend 1-2 x 106 cells in R10 medium in a 96-well round-bottom plate.



- Add HIV Gag (197-205) peptide to a final concentration of 2-20 μM.[13][14]
- Add a protein transport inhibitor (Brefeldin A at 10 μg/mL or Monensin at 2 μM) one hour into the incubation. [2][13][14]
- Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.
- Surface Staining:
  - Wash the cells with FACS buffer.
  - Block Fc receptors with anti-CD16/CD32 for 15 minutes.
  - Add the cocktail of surface antibodies (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C.
- · Fixation and Permeabilization:
  - Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at 4°C.
  - Wash with permeabilization buffer.
- Intracellular Staining:
  - Add the anti-IFN-γ antibody diluted in permeabilization buffer and incubate for 30 minutes at 4°C.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

## In Vivo Cytotoxicity Assay

This protocol measures the cytotoxic function of Gag (197-205)-specific CD8+ T cells in vivo.

#### Materials:

- Single-cell suspension of splenocytes from naïve donor mice
- Carboxyfluorescein succinimidyl ester (CFSE)



- HIV Gag peptide (197-205) (AMQMLKETI)
- Control peptide (non-relevant)
- Immunized and control recipient mice

#### Procedure:

- Target Cell Preparation:
  - Prepare a single-cell suspension of splenocytes from a naïve donor mouse.
  - Split the cells into two populations.
  - Label one population with a high concentration of CFSE (CFSEhigh, e.g., 5 μM) and the other with a low concentration (CFSElow, e.g., 0.5 μM).
- Peptide Pulsing:
  - $\circ$  Pulse the CFSEhigh population with 10  $\mu$ g/mL of HIV Gag (197-205) peptide for 1 hour at 37°C.
  - The CFSElow population serves as the unpulsed internal control.
- Injection:
  - Mix the CFSEhigh (peptide-pulsed) and CFSElow (unpulsed) populations at a 1:1 ratio.
  - Inject approximately 1-2 x 107 total cells intravenously into immunized and naïve control mice.
- Analysis:
  - After 4-18 hours, harvest spleens from the recipient mice.
  - Analyze the splenocytes by flow cytometry to quantify the CFSEhigh and CFSElow populations.
- Calculation:



Calculate the percentage of specific lysis using the formula: % Specific Lysis = (1 - [(%CFSE\_high / %CFSE\_low)\_immunized] / [(%CFSE\_high / %CFSE\_low)\_naive]) \* 100

## **Visualizations**



Click to download full resolution via product page

Caption: Antigen presentation pathway for HIV Gag peptide (197-205).





Click to download full resolution via product page

Caption: Experimental workflow for the ELISPOT assay.





Click to download full resolution via product page

Caption: Logic of a heterologous prime-boost vaccination strategy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]
- 7. HIV gag peptide (197-205) [novoprolabs.com]
- 8. pnas.org [pnas.org]
- 9. DEC-205 receptor on dendritic cells mediates presentation of HIV gag protein to CD8+ T cells in a spectrum of human MHC I haplotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus—poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]







- 11. A Dendritic cell targeted vaccine induces long term HIV-specific immunity within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [Application of HIV Gag Peptide (197-205) in Mucosal Immunity Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429308#application-of-hiv-gag-peptide-197-205-in-mucosal-immunity-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com